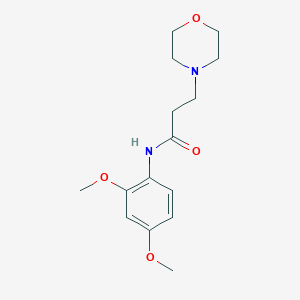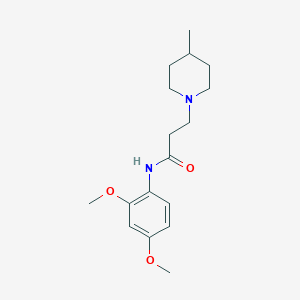![molecular formula C20H31N3O B249063 3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one is a synthetic compound that has recently gained attention in the scientific community due to its potential pharmacological properties. This compound is commonly referred to as 4'-Methyl-α-PVP or MDPV, and belongs to the class of cathinone derivatives. Cathinones are a group of psychoactive compounds that are structurally similar to amphetamines and have stimulant effects on the central nervous system. MDPV has been found to have a high affinity for the dopamine transporter, which makes it a potential candidate for use in research related to addiction and drug abuse.
作用机制
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporter proteins that are responsible for the reuptake of these neurotransmitters, which leads to an increase in their extracellular concentrations. This increase in neurotransmitter concentrations leads to the stimulant effects of MDPV.
Biochemical and Physiological Effects
MDPV has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which leads to the stimulant effects of the compound. MDPV has also been found to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular and thermoregulatory problems.
实验室实验的优点和局限性
MDPV has several advantages and limitations for use in lab experiments. One advantage is its high affinity for the dopamine transporter, which makes it a potential candidate for use in research related to addiction and drug abuse. Another advantage is its stimulant effects on the central nervous system, which makes it a potential candidate for use in research related to ADHD and narcolepsy. One limitation is its potential for cardiovascular and thermoregulatory problems, which can make it difficult to use in animal studies.
未来方向
There are several potential future directions for research related to MDPV. One direction is the development of new compounds that have similar pharmacological properties but with fewer side effects. Another direction is the use of MDPV in the development of new treatments for addiction and drug abuse. Finally, research could be done to better understand the mechanism of action of MDPV and its effects on the brain and body.
合成方法
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid to produce MDPV. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with an amine and a reducing agent such as sodium borohydride to produce MDPV. Friedel-Crafts acylation involves the reaction of 1-phenyl-2-propanone with 1,4-dibromobutane and aluminum chloride to produce MDPV.
科学研究应用
MDPV has been used in scientific research related to addiction and drug abuse. It has been found to have a high affinity for the dopamine transporter, which makes it a potential candidate for use in research related to addiction and drug abuse. MDPV has also been found to have stimulant effects on the central nervous system, which makes it a potential candidate for use in research related to attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
产品名称 |
3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one |
|---|---|
分子式 |
C20H31N3O |
分子量 |
329.5 g/mol |
IUPAC 名称 |
3-methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C20H31N3O/c1-17(2)16-20(24)23-10-8-19(9-11-23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-7,17,19H,8-16H2,1-2H3 |
InChI 键 |
ZDUQNZCPZPBYFL-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)

![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)



![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248995.png)


![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)